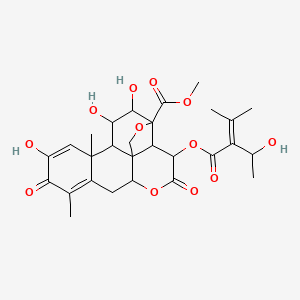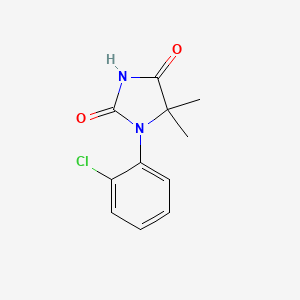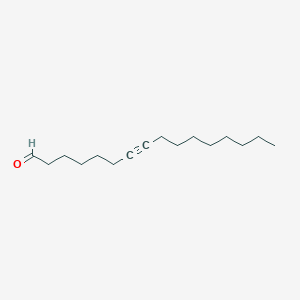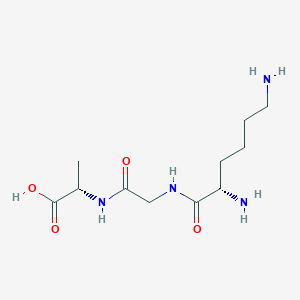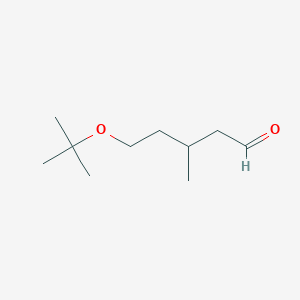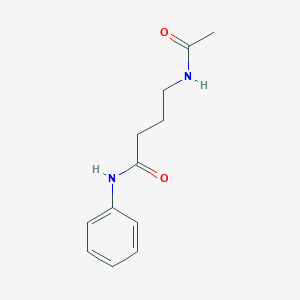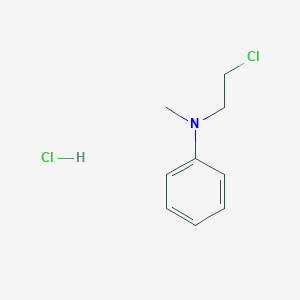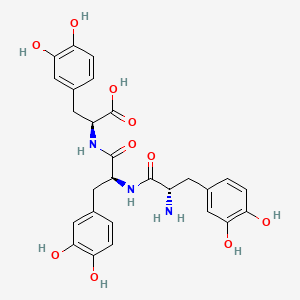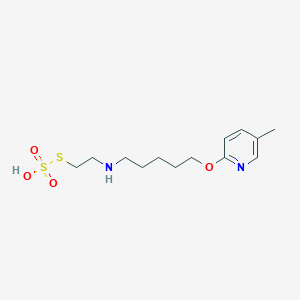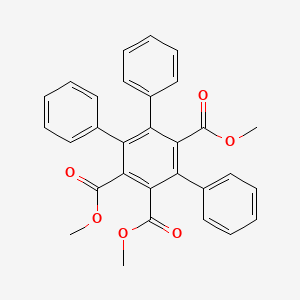
Trimethyl 3,5,6-triphenylbenzene-1,2,4-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl 3,5,6-triphenylbenzene-1,2,4-tricarboxylate is a complex organic compound with a unique structure characterized by three phenyl groups attached to a benzene ring, which is further substituted with three carboxylate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 3,5,6-triphenylbenzene-1,2,4-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of 3,5,6-triphenylbenzene-1,2,4-tricarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
化学反応の分析
Types of Reactions
Trimethyl 3,5,6-triphenylbenzene-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,5,6-triphenylbenzene-1,2,4-tricarboxylic acid.
Reduction: Formation of trimethyl 3,5,6-triphenylbenzene-1,2,4-tricarbinol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
科学的研究の応用
Trimethyl 3,5,6-triphenylbenzene-1,2,4-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism by which Trimethyl 3,5,6-triphenylbenzene-1,2,4-tricarboxylate exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and context of use.
類似化合物との比較
Similar Compounds
Trimethyl 1,3,5-benzenetricarboxylate: Similar structure but lacks the phenyl groups.
Trimethyl 1,2,4-benzenetricarboxylate: Another isomer with different substitution pattern on the benzene ring.
Uniqueness
Trimethyl 3,5,6-triphenylbenzene-1,2,4-tricarboxylate is unique due to the presence of three phenyl groups, which can significantly influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications.
特性
CAS番号 |
51639-32-8 |
|---|---|
分子式 |
C30H24O6 |
分子量 |
480.5 g/mol |
IUPAC名 |
trimethyl 3,5,6-triphenylbenzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C30H24O6/c1-34-28(31)25-22(19-13-7-4-8-14-19)23(20-15-9-5-10-16-20)26(29(32)35-2)27(30(33)36-3)24(25)21-17-11-6-12-18-21/h4-18H,1-3H3 |
InChIキー |
HQXHFQCVNCQKDZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC)C(=O)OC)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


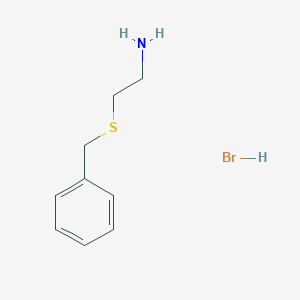
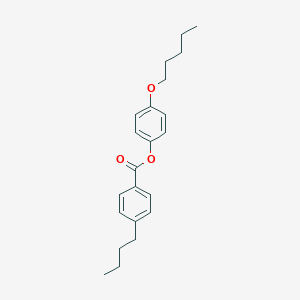

![1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl-](/img/structure/B14654026.png)
